Cas no 79069-13-9 (Boc-L-alaninol)

Boc-L-alaninol is a protected amino alcohol reagent used as a building block in peptide synthesis. It offers improved stability and shelf life due to its tert-butoxycarbonyl (Boc) protection group, facilitating efficient coupling reactions and minimizing side product formation during the synthesis process.
Boc-L-alaninol structure
Boc-L-alaninol structure
商品名:Boc-L-alaninol
CAS番号:79069-13-9
MF:C8H17NO3
メガワット:175.225482702255
MDL:MFCD00043121
CID:60049
PubChem ID:7023103

Boc-L-alaninol 化学的及び物理的性質

名前と識別子

    • Boc-L-Alaninol
    • N-Boc-L-alaninol
    • (S)-(-)-2-(tert-butoxycarbonylamino)-1-propanol,
    • Butoxycarbonylalaninol
    • Boc-Ala-ol~(S)-2-(Boc-amino)-1-propanol~N-(tert-Butoxycarbonyl)-L-alaninol
    • N-FMOC-L-alaninol
    • (S)-2-(Boc-amino)-1-propanol
    • N-(tert-Butoxycarbonyl)-L-alaninol
    • (S)-2-(Tert-Butoxycarbonylamino)-1-Propanol
    • (S)-tert-Butyl (1-hydroxypropan-2-yl)carbamate
    • Boc-Alaninol
    • Boc-Ala-ol
    • N-tert-Butoxycarbonyl-L-alaninol
    • tert-butyl N-[(2S)-1-hydroxypropan-2-yl]carbamate
    • (S)-tert-butyl 1-hydroxypropan-2-ylcarbamate
    • PDAFIZPRSXHMCO-LURJTMIESA-N
    • (S)-(-)-2-(tert-Butoxycarbonylamino)-1-propanol
    • tert-Butyl [(2S)-1-hydroxypropan-2-yl]carbamate
    • Carbamic acid, [(1S)-2-hydroxy-1-methylethyl]-, 1,1-dimethylethyl ester
    • (S
    • 1,1-Dimethylethyl N-[(1S)-2-hydroxy-1-methylethyl]carbamate (ACI)
    • Carbamic acid, (2-hydroxy-1-methylethyl)-, 1,1-dimethylethyl ester, (S)- (ZCI)
    • Carbamic acid, [(1S)-2-hydroxy-1-methylethyl]-, 1,1-dimethylethyl ester (9CI)
    • ((1S)-2-Hydroxy-1-methylethyl)carbamic acid tert-butyl ester
    • ((S)-2-Hydroxy-1-methylethyl)carbamic acid tert-butyl ester
    • (1S)-N-(tert-Butoxycarbonyl)-1-methyl-2-hydroxyethylamine
    • (S)-2-((tert-Butoxycarbonyl)amino)propanol
    • (S)-2-(N-tert-Butoxycarbonylamino)propan-1-ol
    • (S)-2-t-Butoxycarbonylaminopropan-1-ol
    • (S)-2-tert-Butoxycarbonylamino-1-propanol
    • (S)-N-Boc-2-aminopropan-1-ol
    • (S)-N-Boc-alaninol
    • 1,1-Dimethylethyl ((1S)-2-hydroxy-1-methylethyl)carbamate
    • N-((S)-2-Hydroxy-1-methylethyl)carbamic acid tert-butyl ester
    • tert-Butyl ((1S)-2-hydroxy-1-methylethyl)carbamate
    • tert-Butyl ((2S)-1-hydroxypropan-2-yl)carbamate
    • tert-Butyl ((S)-1-hydroxypropan-2-yl)carbamate
    • tert-Butyl N-((S)-1-hydroxypropan-2-yl)carbamate
    • Boc-L-alaninol
    • MDL: MFCD00043121
    • インチ: 1S/C8H17NO3/c1-6(5-10)9-7(11)12-8(2,3)4/h6,10H,5H2,1-4H3,(H,9,11)/t6-/m0/s1
    • InChIKey: PDAFIZPRSXHMCO-LURJTMIESA-N
    • ほほえんだ: O(C(N[C@@H](C)CO)=O)C(C)(C)C
    • BRN: 3648840

計算された属性

  • せいみつぶんしりょう: 175.12100
  • どういたいしつりょう: 175.120843
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 4
  • 複雑さ: 151
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 2
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.7
  • トポロジー分子極性表面積: 58.6

じっけんとくせい

  • 色と性状: 白粉。
  • 密度みつど: 1.0250
  • ゆうかいてん: 57.0 to 61.0 deg-C
  • ふってん: 276.4°C at 760 mmHg
  • フラッシュポイント: 121℃
  • 屈折率: -8.6 ° (C=1.2, MeOH)
  • PSA: 58.56000
  • LogP: 1.28280
  • ようかいせい: まだ確定していません。
  • 光学活性: [α]20/D −11°, c = 1 in chloroform
  • ひせんこうど: -11 º (c=1, chloroform)

Boc-L-alaninol セキュリティ情報

Boc-L-alaninol 税関データ

  • 税関コード:2924199090
  • 税関データ:

    中国税関コード:

    2924199090

    概要:

    2924199090.他の非環式アミド(非環式ウレタンを含む)(その誘導体及び塩を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量包装する

    要約:

    2924199090.他の無環式アミド(無環式ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

Boc-L-alaninol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B117126-500g
Boc-L-alaninol
79069-13-9 98%
500g
¥1354.90 2023-09-04
Enamine
EN300-156990-10.0g
tert-butyl N-[(2S)-1-hydroxypropan-2-yl]carbamate
79069-13-9 95%
10g
$38.0 2023-05-24
Enamine
EN300-156990-50.0g
tert-butyl N-[(2S)-1-hydroxypropan-2-yl]carbamate
79069-13-9 95%
50g
$83.0 2023-05-24
Enamine
EN300-156990-0.05g
tert-butyl N-[(2S)-1-hydroxypropan-2-yl]carbamate
79069-13-9 95%
0.05g
$19.0 2023-05-24
Enamine
EN300-156990-2.5g
tert-butyl N-[(2S)-1-hydroxypropan-2-yl]carbamate
79069-13-9 95%
2.5g
$29.0 2023-05-24
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N81640-25g
Boc-L-Alaninol
79069-13-9
25g
¥106.0 2021-09-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N81640-100g
Boc-L-Alaninol
79069-13-9
100g
¥426.0 2021-09-08
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R011520-25g
Boc-L-alaninol
79069-13-9 97%
25g
¥57 2024-05-21
Fluorochem
045512-5g
S)-tert-Butyl (1-hydroxypropan-2-yl)carbamate
79069-13-9 98%
5g
£11.00 2022-03-01
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
B1953-1G
N-(tert-Butoxycarbonyl)-L-alaninol
79069-13-9 >98.0%(GC)(N)
1g
¥80.00 2024-04-15

Boc-L-alaninol 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Water ;  rt → 0 °C
1.2 Solvents: 1,4-Dioxane ;  3 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  pH 8, rt
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Ojika, Makoto; Kigoshi, Hideo; Yoshida, Yoshifumi; Ishigaki, Takeshi; Nisiwaki, Masanori; et al, Tetrahedron, 2007, 63(15), 3138-3167

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Calcium chloride ,  Sodium borohydride Solvents: Ethanol ,  Tetrahydrofuran ;  0 °C → rt; 6 h, rt
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Sun, Moran; Li, Yinchao; Shi, Xiufang; Niu, Changling; Yang, Hua, ARKIVOC (Gainesville, 2016, (4), 172-183

ごうせいかいろ 3

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1.1 Reagents: Triethylamine Solvents: Methanol ;  12 h, 0 °C
リファレンス
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Gobbini, Mauro; Armaroli, Silvia; Banfi, Leonardo; Benicchio, Alessandra; Carzana, Giulio; et al, Journal of Medicinal Chemistry, 2008, 51(15), 4601-4608

ごうせいかいろ 4

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1.1 Reagents: Lithium chloride ,  Sodium borohydride Solvents: Tetrahydrofuran ;  rt
リファレンス
Synthesis of α-(R)-/γ-(S)-dimethyl substituted peptide nucleic acid submonomer using Mitsunobu reaction
Abdelbaky, Ahmed S.; Prokhorov, Ivan A.; Smirnov, Igor P.; Koroleva, Kristina M.; Shvets, Vitaliy I.; et al, Letters in Organic Chemistry, 2019, 16(5), 437-446

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt
1.2 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Water ;  rt
1.3 Solvents: Diethyl ether ;  30 min, rt
リファレンス
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Rengasamy, Rajesh; Curtis-Long, Marcus J.; Seo, Woo Duck; Jeong, Seong Hun; Jeong, Ill-Yun; et al, Journal of Organic Chemistry, 2008, 73(7), 2898-2901

ごうせいかいろ 6

はんのうじょうけん
1.1 Catalysts: Tungstate ;  5 min, rt
リファレンス
Sulfated tungstate: A highly efficient, recyclable and ecofriendly catalyst for chemoselective N-tert butyloxycarbonylation of amines under the solvent-free conditions
Ingale, Ajit P. ; Shinde, Sandeep V. ; Thorat, Nitin M., Synthetic Communications, 2021, 51(16), 2528-2543

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Methanol ,  Tetrahydrofuran ;  20 min, 65 °C; 1 h, 65 °C
リファレンス
Synthesis and antimalarial activity of new 4-aminoquinolines active against drug resistant strains
Kondaparla, Srinivasarao; Soni, Awakash; Manhas, Ashan; Srivastava, Kumkum; Puri, Sunil K.; et al, RSC Advances, 2016, 6(107), 105676-105689

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  rt
リファレンス
Discovery of a novel chemotype of potent human ENaC blockers using a bioisostere approach. Part 2: α-Branched quaternary amines
Hunt, Thomas; Atherton-Watson, Hazel C.; Collingwood, Stephen P.; Coote, Kevin J.; Czarnecki, Sarah; et al, Bioorganic & Medicinal Chemistry Letters, 2012, 22(8), 2877-2879

ごうせいかいろ 9

はんのうじょうけん
1.1 3 min, rt
リファレンス
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Pise, Ashok A. ; Ingale, Ajit P. ; Dalvi, Navnath R., Synthetic Communications, 2021, 51(24), 3768-3780

ごうせいかいろ 10

はんのうじょうけん
1.1 Catalysts: Thiamine hydrochloride ;  3 min, rt
リファレンス
Thiamine hydrochloride as a recyclable organocatalyst for the efficient and chemoselective N-tert-butyloxycarbonylation of amines
Ingale, Ajit P. ; Garad, Dnyaneshwar N. ; Ukale, Dattatraya ; Thorat, Nitin M. ; Shinde, Sandeep V., Synthetic Communications, 2021, 51(24), 3791-3804

ごうせいかいろ 11

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1.1 Reagents: Triethylamine Solvents: Acetonitrile ;  24 h, rt
リファレンス
L-Glutamic acid and L-alanine derivatives as building blocks for the synthesis of a chiral monomer precursor of AABB-type polyamide
Gomez, Romina V.; Orgueira, Hernan A.; Varela, Oscar, ARKIVOC (Gainesville, 2003, (10), 201-208

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 1.5 h, rt
リファレンス
Enantiopure 1,4-Benzoxazines via 1,2-Cyclic Sulfamidates. Synthesis of Levofloxacin
Bower, John F.; Szeto, Peter; Gallagher, Timothy, Organic Letters, 2007, 9(17), 3283-3286

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ;  0 °C; 6 h, rt
リファレンス
Novel enantioselective fluorescent sensors for malate anion based on acridine
Li, Qian; Xu, Kuoxi ; Song, Pan; Dai, Yanpeng; Yang, Li; et al, Dyes and Pigments, 2014, 109, 169-174

Boc-L-alaninol Raw materials

Boc-L-alaninol Preparation Products

Boc-L-alaninol サプライヤー

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:79069-13-9)N-Boc-L-Alaninol
注文番号:ZJBN028
在庫ステータス:in Stock
はかる:1g
清らかである:99%
最終更新された価格情報:Tuesday, 20 May 2025 10:10
価格 ($):discuss personally

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